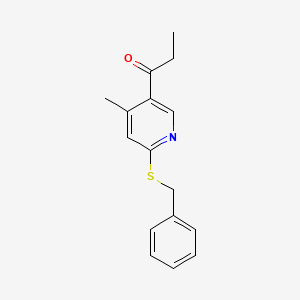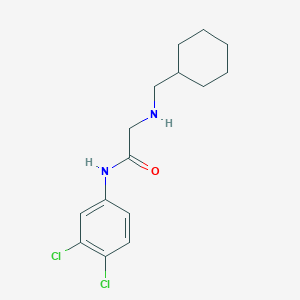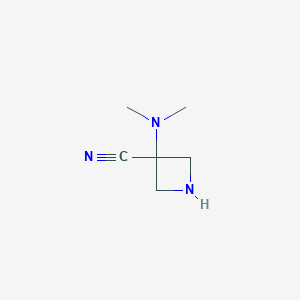amino}azetidine-1-carboxylate CAS No. 1638767-12-0](/img/structure/B13003850.png)
Tert-butyl3-{[(benzyloxy)carbonyl](methyl)amino}azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate is a complex organic compound with a molecular formula of C17H24N2O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The process includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Azetidine Ring: The protected amino acid undergoes cyclization to form the azetidine ring.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base.
Final Coupling: The final product is obtained by coupling the intermediate with tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate under suitable reaction conditions
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl 3-{[(benzyloxy)carbonyl]amino}-3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group.
tert-butyl 3-({[(benzyloxy)carbonyl]amino}methyl)azetidine-1-carboxylate: Similar structure but with a different substitution pattern
Uniqueness
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1638767-12-0 |
|---|---|
Molekularformel |
C17H24N2O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
tert-butyl 3-[methyl(phenylmethoxycarbonyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-14(11-19)18(4)15(20)22-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 |
InChI-Schlüssel |
RBWLSYLQBKTSLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)

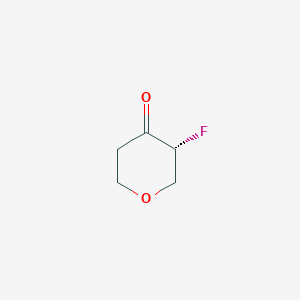

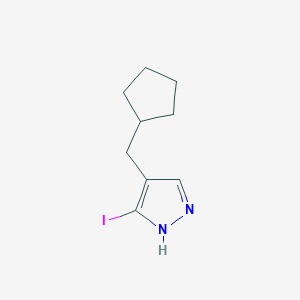
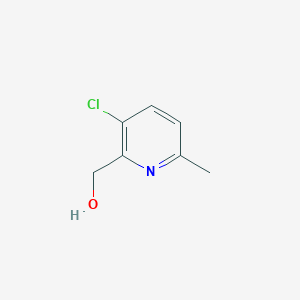

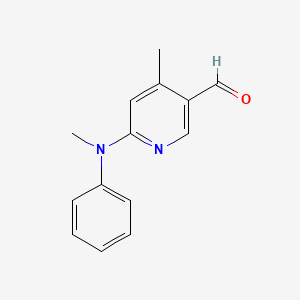
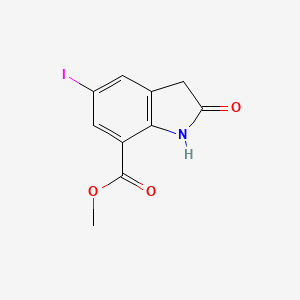
![(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B13003829.png)

